4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, a piperazine ring, and a methylpyrimidine moiety, making it a versatile molecule for various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like carbonic anhydrase (ca) and poly (adp-ribose) polymerase . These enzymes play crucial roles in various physiological functions and cellular processes.
Mode of Action
For instance, some compounds inhibit the catalytic activity of their target enzymes, leading to downstream effects .
Biochemical Pathways
For example, inhibition of carbonic anhydrase can affect pH and CO2 homeostasis, while inhibition of Poly (ADP-Ribose) Polymerase can influence DNA repair processes .
Pharmacokinetics
Similar compounds have been found to be metabolized and eliminated by both metabolism and renal clearance .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at certain concentrations .
Biochemical Analysis
Biochemical Properties
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit carbonic anhydrase isozymes, particularly CAI and CAII, by binding to the active site and interacting with the zinc ion (Zn²⁺) and histidine residues . This interaction is crucial for its inhibitory activity and potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis by affecting the poly (ADP-ribose) polymerase (PARP) pathway . This modulation of cell signaling and gene expression highlights its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like carbonic anhydrase by binding to their active sites, leading to enzyme inhibition. Additionally, it can activate or inhibit other proteins involved in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors. Studies have shown that it remains stable under certain conditions but may degrade over extended periods, affecting its long-term efficacy. Long-term exposure in vitro and in vivo has demonstrated sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may occur, including potential damage to vital organs and disruption of normal cellular processes. These dosage-dependent effects are crucial for determining safe and effective therapeutic windows .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of carbonic anhydrase affects the hydration of carbon dioxide, influencing pH balance and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, where it exerts its biochemical effects. Understanding its localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the preparation of 4-methylpyrimidin-2-yl-piperazine. This can be achieved by reacting 4-methylpyrimidine with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
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Quinazoline Core Construction: : The next step is the formation of the tetrahydroquinazoline core. This can be synthesized by cyclization reactions involving appropriate starting materials such as o-phenylenediamine and aldehydes or ketones under acidic or basic conditions.
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Coupling Reaction: : The final step involves coupling the piperazine intermediate with the tetrahydroquinazoline core. This can be done using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylpyrimidine moiety, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) can be employed.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated methylpyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against certain diseases, including neurological disorders and cancers, due to their ability to modulate specific biological pathways.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
- 4-[4-(4-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
- 4-[4-(4-bromopyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Uniqueness
The uniqueness of 4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the pyrimidine ring can influence its reactivity and interaction with biological targets, differentiating it from its halogenated analogs.
Properties
IUPAC Name |
4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-13-6-7-18-17(21-13)23-10-8-22(9-11-23)16-14-4-2-3-5-15(14)19-12-20-16/h6-7,12H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOHHSHUPRRJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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